6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde
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Overview
Description
6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings These structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed:
Oxidation: 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carboxylic acid.
Reduction: 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde largely depends on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another compound featuring both imidazole and pyridine rings, but with different substitution patterns.
6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole: A compound with similar structural motifs but different biological activities
Uniqueness: 6-(2-Ethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of imidazole and pyridine rings makes it a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(2-ethylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-2-10-12-5-6-14(10)11-4-3-9(8-15)7-13-11/h3-8H,2H2,1H3 |
InChI Key |
AGLMHQCXDIRTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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